molecular formula C15H22N2O2 B7542124 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one

3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one

Cat. No. B7542124
M. Wt: 262.35 g/mol
InChI Key: LNZCWYLWTCVLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one, also known as MMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of azepane derivatives and has been found to have unique properties that make it a promising candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is not yet fully understood. However, it is believed to act as a partial agonist of the GABA-A receptor, which plays a key role in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and depression. This compound has also been found to have anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one is its unique properties, which make it a promising candidate for various research studies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it a promising candidate for various research studies, and it has been found to have a wide range of biological activities. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one involves the reaction of 2-methoxy-5-methylbenzylamine with 2-chloroacetyl-1-cyclohexanone in the presence of a base. This reaction leads to the formation of this compound as a white crystalline solid.

Scientific Research Applications

3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. This compound has also been found to have potential applications in the treatment of depression and anxiety disorders.

properties

IUPAC Name

3-[(2-methoxy-5-methylphenyl)methylamino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-7-14(19-2)12(9-11)10-17-13-5-3-4-8-16-15(13)18/h6-7,9,13,17H,3-5,8,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZCWYLWTCVLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CNC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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